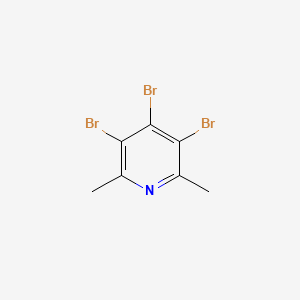
3,4,5-Tribromo-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4,5-Tribromo-2,6-dimethylpyridine” is a chemical compound with the molecular formula C7H6Br3N . It has a molecular weight of 343.84 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of “3,4,5-Tribromo-2,6-dimethylpyridine” has been studied in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction involves ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, resulting in mono-, di-, and triarylpyridine derivatives .Molecular Structure Analysis
The InChI code for “3,4,5-Tribromo-2,6-dimethylpyridine” is 1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction involving “3,4,5-Tribromo-2,6-dimethylpyridine” and ortho-substituted phenylboronic acids has been analyzed . The reaction yields a series of mono-, di-, and triarylpyridine derivatives .Physical And Chemical Properties Analysis
“3,4,5-Tribromo-2,6-dimethylpyridine” is a white to yellow solid . It has a molecular weight of 343.84 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Medicinal Chemistry
3,4,5-Tribromo-2,6-dimethylpyridine: is utilized in medicinal chemistry for the synthesis of complex molecules. Its reactivity due to the presence of bromine atoms makes it a valuable intermediate in constructing pharmacologically active compounds. For instance, it can be used to synthesize derivatives that exhibit antioxidant properties, which are crucial in developing treatments for oxidative stress-related diseases .
Materials Science
In materials science, this compound serves as a precursor for the creation of novel materials with specific electronic or photonic properties. The tribromo groups can be strategically replaced or modified to alter the electronic characteristics of the resulting material, which is essential in the development of advanced semiconductors and optoelectronic devices .
Organic Chemistry
3,4,5-Tribromo-2,6-dimethylpyridine: plays a significant role in organic synthesis. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures that are prevalent in many organic compounds, including natural products, pharmaceuticals, and polymers .
Environmental Science
This chemical is also explored in environmental science for its potential use in the degradation of pollutants. Its brominated structure could be involved in advanced oxidation processes to break down persistent organic pollutants in wastewater treatment .
Biotechnology
In biotechnology research, 3,4,5-Tribromo-2,6-dimethylpyridine can be employed as a building block for bioconjugation. It can be used to attach biomolecules to various substrates or to each other, which is fundamental in the design of biosensors and diagnostic assays .
Pharmacology
The compound finds application in pharmacology for drug design and discovery. It can be used to synthesize a wide range of biologically active molecules, potentially leading to the development of new therapeutic agents. Its structural features allow for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug candidates .
Analytical Methods
In analytical chemistry, 3,4,5-Tribromo-2,6-dimethylpyridine can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in spectroscopic analysis .
Industrial Applications
Industrially, it can be used in the synthesis of dyes, pigments, and flame retardants. The bromine atoms in its structure contribute to the flame-retardant properties, making it valuable in creating safer materials for consumer goods .
Safety and Hazards
特性
IUPAC Name |
3,4,5-tribromo-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUFRRICNUMXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromo-2,6-dimethylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)

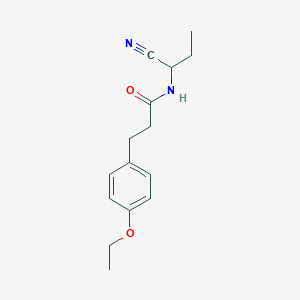
![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)
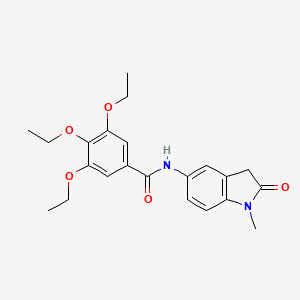
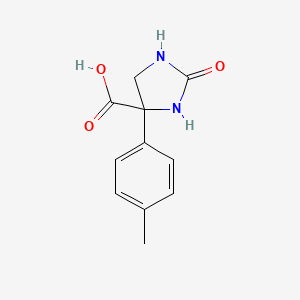
![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2990317.png)
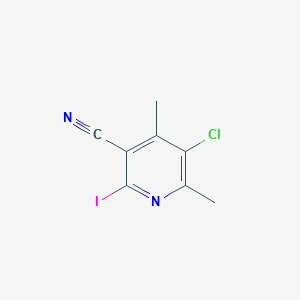
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)
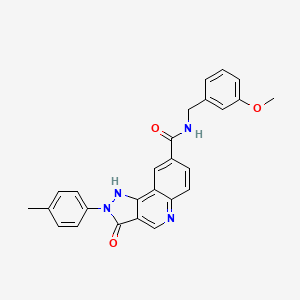
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)